molecular formula C15H12FN3 B6127473 N-(4-fluorophenyl)-4-methylphthalazin-1-amine

N-(4-fluorophenyl)-4-methylphthalazin-1-amine

Cat. No.: B6127473
M. Wt: 253.27 g/mol
InChI Key: HZRPVTOBRLNPKR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-methylphthalazin-1-amine is a chemical compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the phthalazine core, which imparts unique chemical and physical properties

Properties

IUPAC Name

N-(4-fluorophenyl)-4-methylphthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3/c1-10-13-4-2-3-5-14(13)15(19-18-10)17-12-8-6-11(16)7-9-12/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRPVTOBRLNPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327070
Record name N-(4-fluorophenyl)-4-methylphthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643313
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

371209-74-4
Record name N-(4-fluorophenyl)-4-methylphthalazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-methylphthalazin-1-amine typically involves the reaction of 4-fluoroaniline with 4-methylphthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 100-120°C, for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-methylphthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorophenyl group.

Scientific Research Applications

N-(4-fluorophenyl)-4-methylphthalazin-1-amine has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-methylphthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-4-methylphthalazin-1-amine is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a phthalazine core. These features impart distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve. Its versatility in undergoing various chemical reactions and its potential biological activities further distinguish it from other related compounds.

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